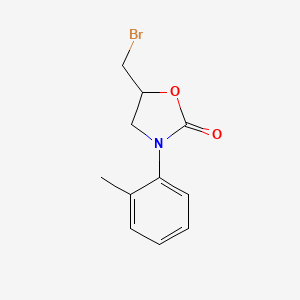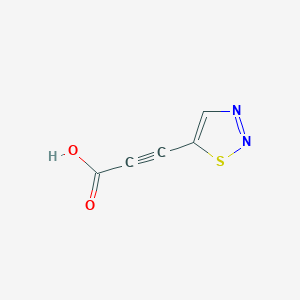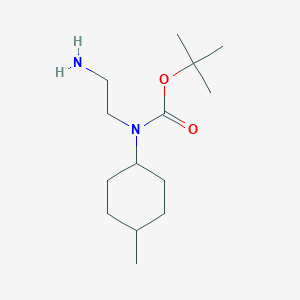
tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research, due to their diverse biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-aminoethylamine and 4-methylcyclohexyl isocyanate. The reaction is usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block in organic synthesis, serving as an intermediate in the preparation of more complex molecules.
Biology: In biological research, the compound may be studied for its potential effects on cellular processes and pathways.
Medicine: Pharmaceutical research may explore the compound’s potential as a drug candidate, particularly for its activity against specific biological targets.
Industry: In industrial applications, the compound may be used in the formulation of specialty chemicals, coatings, and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological outcomes.
Comparación Con Compuestos Similares
- tert-butyl N-(2-aminoethyl)-N-(cyclohexyl)carbamate
- tert-butyl N-(2-aminoethyl)-N-(4-ethylcyclohexyl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate may exhibit unique properties due to the presence of the 4-methylcyclohexyl group
Propiedades
Fórmula molecular |
C14H28N2O2 |
|---|---|
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-11-5-7-12(8-6-11)16(10-9-15)13(17)18-14(2,3)4/h11-12H,5-10,15H2,1-4H3 |
Clave InChI |
ARVNPRNFWDELJR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)N(CCN)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





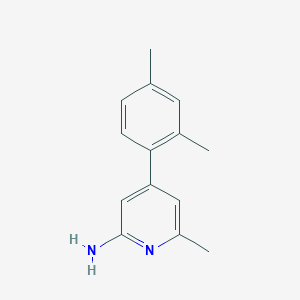



![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)
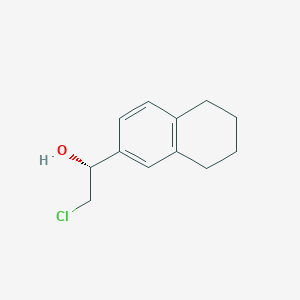
![1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
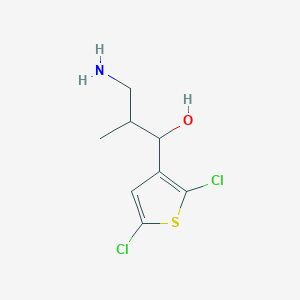
![5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13159148.png)
